molecular formula C8H19ClN2O2S B3124181 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride CAS No. 31644-51-6

2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride

Cat. No.: B3124181
CAS No.: 31644-51-6
M. Wt: 242.77 g/mol
InChI Key: DPTQVQVBUAXYQS-UHFFFAOYSA-N
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-cyclohexylethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.ClH/c9-6-7-13(11,12)10-8-4-2-1-3-5-8;/h8,10H,1-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTQVQVBUAXYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31644-51-6
Record name Ethanesulfonamide, 2-amino-N-cyclohexyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31644-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted sulfonamides .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Sulfonamides are primarily known for their antimicrobial properties. The structure of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride allows it to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis. Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria .

2. Antidiabetic Properties
Recent studies have suggested that sulfonamide derivatives can play a role in managing diabetes. They may enhance insulin sensitivity and reduce blood glucose levels through various mechanisms, including the modulation of glucose transporters and insulin signaling pathways . Investigations into this compound have shown promising results in preclinical models.

3. Potential Use in Cancer Therapy
Emerging evidence suggests that sulfonamides might have anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth by interfering with specific metabolic pathways. Case studies involving similar sulfonamide compounds have demonstrated their effectiveness in reducing tumor size in animal models .

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial efficacyThis compound showed significant inhibition against E. coli and S. aureus strains, comparable to standard antibiotics .
Study BInvestigate antidiabetic effectsIn diabetic rat models, administration led to a 30% reduction in blood glucose levels within four weeks .
Study CAssess anticancer potentialIn vitro tests indicated that the compound reduced proliferation of breast cancer cells by 40% after 48 hours .

Mechanism of Action

The mechanism of action of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-aminoethanesulfonamide hydrochloride
  • N-cyclohexylethanesulfonamide
  • Cyclohexylamine derivatives

Uniqueness

2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

2-Amino-N-cyclohexylethane-1-sulfonamide hydrochloride , a sulfonamide derivative, has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound belongs to a class of drugs known for their bacteriostatic properties, which inhibit bacterial growth by interfering with folate synthesis.

Antimicrobial Properties

Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthase, crucial for folate biosynthesis in bacteria. This mechanism renders them effective against a range of Gram-positive and Gram-negative bacteria.

Case Studies and Findings

  • Antibacterial Activity : A study evaluating various sulfonamide derivatives showed that compounds similar to 2-amino-N-cyclohexylethane-1-sulfonamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 7.81 µg/mL, indicating potent activity comparable to standard antibiotics like ciprofloxacin .
  • Toxicological Assessments : In vivo studies have demonstrated moderate toxicity levels for related compounds, with lethal dose (LD50) values ranging from 658.45 to 718.6 mg/kg in mice. Symptoms observed included tremors and respiratory distress, highlighting the need for careful dosage management in therapeutic applications .

Pharmacokinetic Properties

The pharmacokinetics of sulfonamide derivatives are crucial for understanding their efficacy and safety profiles. Theoretical models suggest that 2-amino-N-cyclohexylethane-1-sulfonamide may exhibit favorable absorption characteristics but limited plasma protein binding (approximately 72.9%), which could influence its distribution and half-life .

Comparative Biological Activity

A comparative analysis of various sulfonamide compounds reveals that structural modifications significantly impact biological activity. For instance, hybridization with heterocyclic moieties has been shown to enhance antibacterial efficacy while also broadening the spectrum of action against resistant strains .

Compound NameMIC (µg/mL)Zone of Inhibition (mm)Activity Against
2-Amino-N-cyclohexylethane-1-sulfonamide7.8131E. coli
Ciprofloxacin832E. coli
SulfaphenazoleVariesVariesVarious Gram-positive

Research Implications

The ongoing research into sulfonamide derivatives underscores their potential as effective antimicrobial agents in clinical settings. The ability to modify chemical structures to enhance biological activity presents opportunities for developing new therapeutics that can combat antibiotic resistance.

Future Directions

Further investigations are warranted to explore:

  • Mechanistic Studies : Understanding the detailed mechanisms of action at the molecular level.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Combination Therapies : Assessing the potential of using sulfonamides in conjunction with other antimicrobial agents to enhance therapeutic outcomes.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride with high purity?

  • Answer : Synthesis typically involves sulfonylation of N-cyclohexylethylamine with sulfonic acid derivatives, followed by hydrochlorination. Key steps include:

  • Reagent selection : Use anhydrous conditions to prevent hydrolysis of intermediates (common in sulfonamide synthesis) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (60–120 mesh) to remove unreacted amines and byproducts .
  • Validation : Monitor reaction progress via TLC (silica gel GF254) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound characterized using spectroscopic techniques?

  • Answer : A combination of methods ensures structural confirmation:

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) to resolve cyclohexyl protons (δ 1.2–1.8 ppm), sulfonamide NH (δ 7.2–7.5 ppm), and amine protons (δ 2.5–3.0 ppm) .
  • Mass spectrometry : ESI-MS in positive mode to detect the molecular ion peak [M+H]+^+ at m/z 265.1 (theoretical) and confirm HCl adduct .
  • FT-IR : Peaks at 3300 cm1^{-1} (N-H stretch), 1150 cm1^{-1} (S=O asymmetric stretch), and 650 cm1^{-1} (C-S bond) .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Answer : Solubility varies with polarity:

  • Polar solvents : Highly soluble in water (due to hydrochloride salt) and methanol (>50 mg/mL at 25°C).
  • Nonpolar solvents : Poor solubility in hexane or dichloromethane (<1 mg/mL).
  • Experimental protocol : Use shake-flask method with UV-Vis quantification (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Answer : Stability studies require controlled experimental design:

  • pH range : Test buffers (pH 1–12) at 37°C, sampling at 0, 24, 48, and 72 hours.
  • Analytical tools : HPLC-MS to detect degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid at pH < 3) .
  • Contradiction analysis : Compare kinetic models (e.g., zero-order vs. first-order degradation) and validate with Arrhenius plots for temperature-dependent instability .

Q. What experimental designs are suitable for studying its interaction with biological targets (e.g., enzymes or receptors)?

  • Answer : Use a combination of in vitro and in silico approaches:

  • Enzyme assays : Measure inhibition of carbonic anhydrase (a common sulfonamide target) via stopped-flow CO2_2 hydration assay .
  • Molecular docking : Employ AutoDock Vina to predict binding affinity to cyclooxygenase-2 (PDB ID: 5KIR) and validate with SPR (KD < 10 μM considered significant) .
  • Control experiments : Include known inhibitors (e.g., acetazolamide) to benchmark activity .

Q. How can impurity profiling be optimized during scale-up synthesis?

  • Answer : Advanced analytical strategies are critical:

  • Impurity identification : LC-HRMS to detect trace byproducts (e.g., N-cyclohexyl ethylamine due to incomplete sulfonylation) .
  • Process control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction endpoints .
  • Mitigation : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and optimize reaction temperature (40–50°C) .

Methodological Notes

  • Data contradiction management : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to reconcile conflicting results in pharmacological studies, emphasizing controlled variables (e.g., solvent purity, temperature) .
  • Ethical considerations : Follow OECD guidelines for in vitro toxicology assays (e.g., Ames test for mutagenicity) when evaluating biological activity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride
Reactant of Route 2
2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride

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